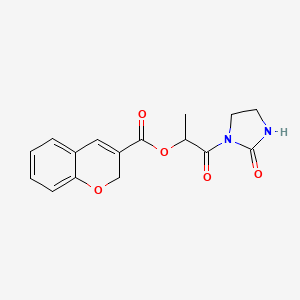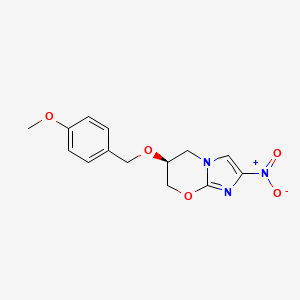
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound characterized by its unique structure, which includes a nitro group, a methoxy-benzyloxy moiety, and an imidazo-oxazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo-Oxazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and nitroalkenes under acidic or basic conditions.
Introduction of the Methoxy-Benzyloxy Group: This step involves the protection of the hydroxyl group using a methoxy-benzyl protecting group, which can be introduced via a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the protected intermediate with the nitro group, often using a nitration reaction with reagents such as nitric acid or nitronium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, particularly at the methoxy-benzyloxy moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy-benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Alkoxides, thiolates, amines.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Products: Oxidation of the methoxy-benzyloxy group yields corresponding carboxylic acids or aldehydes.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy-benzyloxy moiety may enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-6-(4-Trifluoromethoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
(S)-6-(4-Chlorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-benzyloxy group enhances its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
187235-34-3 |
|---|---|
Molekularformel |
C14H15N3O5 |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
(6S)-6-[(4-methoxyphenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H15N3O5/c1-20-11-4-2-10(3-5-11)8-21-12-6-16-7-13(17(18)19)15-14(16)22-9-12/h2-5,7,12H,6,8-9H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
USPZSXDGWAVDHJ-LBPRGKRZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CO[C@H]2CN3C=C(N=C3OC2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2CN3C=C(N=C3OC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


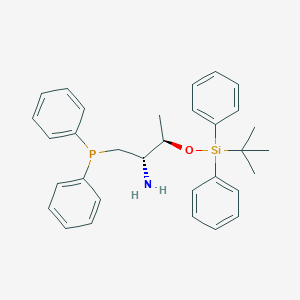
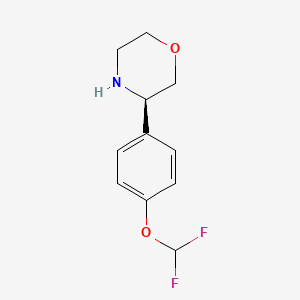
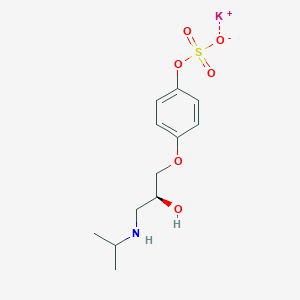
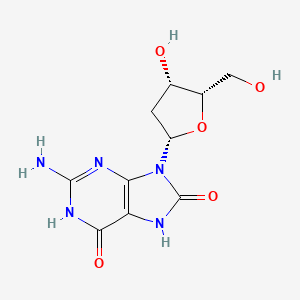
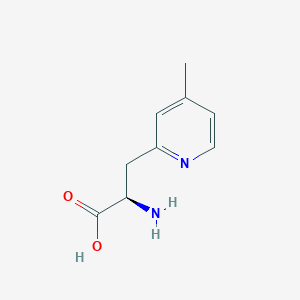

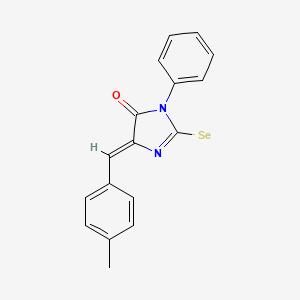
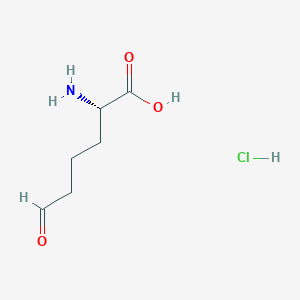
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
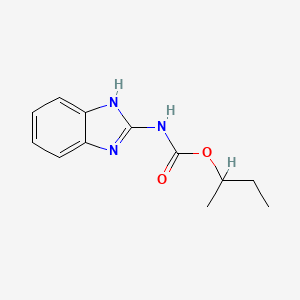

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
